

An In-depth Technical Guide to Ethyl 3-bromoisonicotinate (CAS: 13959-01-8)

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Compound of Interest

Compound Name: *Ethyl 3-bromoisonicotinate*

Cat. No.: *B189847*

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Abstract

Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its pyridine core, substituted with both a bromine atom and an ethyl ester group, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Ethyl 3-bromoisonicotinate**. It includes detailed, generalized experimental protocols for its synthesis and its application in key cross-coupling reactions, alongside a summary of its known safety and handling procedures. The document also explores the potential of this compound in drug discovery by examining the biological activities of related structures. All quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams.

Chemical and Physical Properties

Ethyl 3-bromoisonicotinate is a substituted pyridine derivative with the chemical formula $C_8H_8BrNO_2$.^[1] It is also known by its systematic name, ethyl 3-bromopyridine-4-carboxylate. The presence of the bromine atom and the ethyl ester functional group on the pyridine ring are key to its reactivity and utility in synthetic chemistry. While specific, experimentally determined physical properties are not readily available in the literature, typical properties for a compound of this nature can be estimated. It is expected to be a liquid at room temperature, with a boiling point that would be determined under reduced pressure to avoid decomposition.

Table 1: Physicochemical Properties of **Ethyl 3-bromoisonicotinate**

Property	Value
CAS Number	13959-01-8
Molecular Formula	C ₈ H ₈ BrNO ₂
Molecular Weight	230.06 g/mol [1]
Appearance	Light yellow to yellow liquid [1]
Purity	≥98% (via HPLC) [1]
Moisture Content	≤0.5% [1]
Storage	Sealed in a dry environment at 2-8°C

Spectroscopic Data (Predicted)

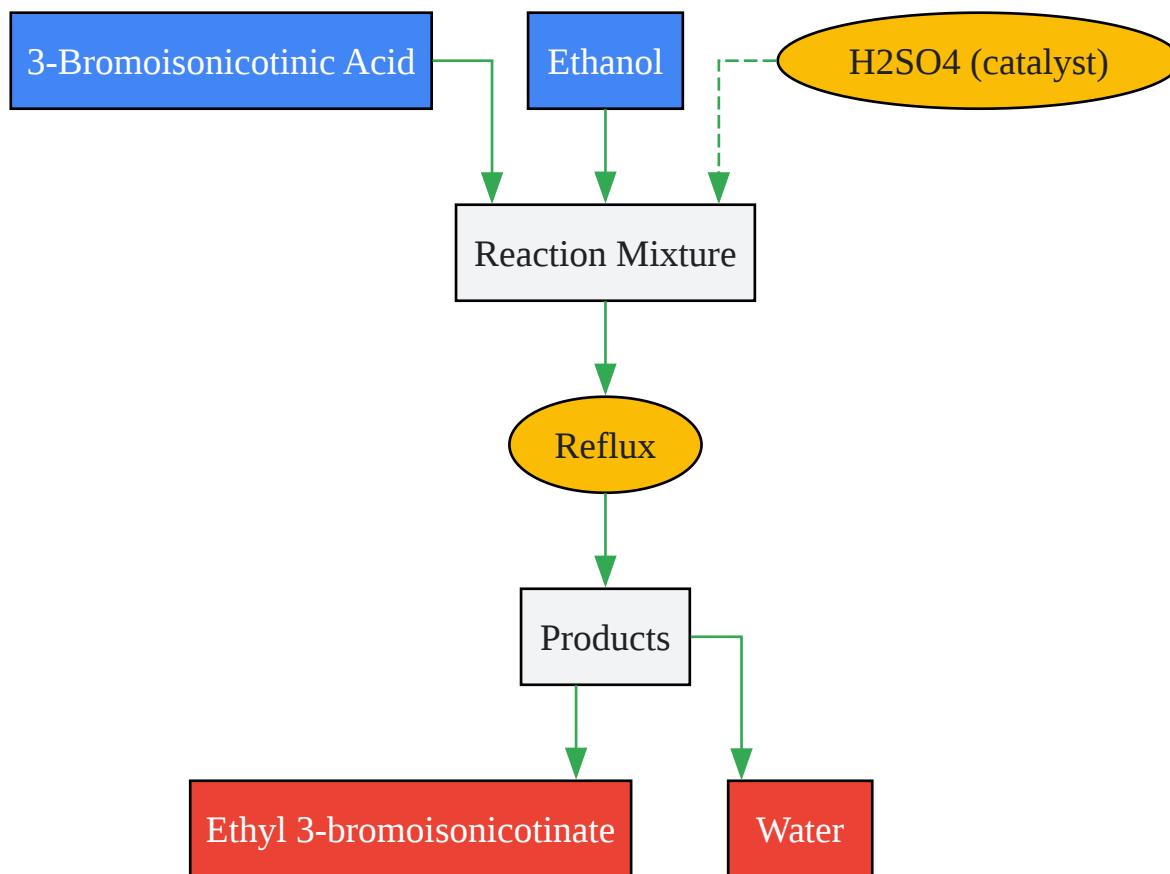
Detailed, experimentally verified spectroscopic data for **Ethyl 3-bromoisonicotinate** is not widely published. However, based on the analysis of its structural analogues, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **Ethyl 3-bromoisonicotinate**

Spectroscopy	Predicted Peaks
¹ H NMR	* Ethyl Group: Quartet (~4.4 ppm, 2H, -OCH ₂ CH ₃), Triplet (~1.4 ppm, 3H, -OCH ₂ CH ₃). * Pyridine Ring: Singlet (~8.7 ppm, 1H, H-2), Singlet (~8.6 ppm, 1H, H-6), Doublet (~7.8 ppm, 1H, H-5).
¹³ C NMR	* Carbonyl Carbon: ~165 ppm. * Pyridine Ring Carbons: ~153 ppm (C-2), ~151 ppm (C-6), ~140 ppm (C-4), ~128 ppm (C-5), ~122 ppm (C-3). * Ethyl Group Carbons: ~62 ppm (-OCH ₂), ~14 ppm (-CH ₃).
Mass Spectrometry (MS)	* Molecular Ion (M ⁺): Isotopic peaks at m/z 229 and 231, corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes. * Major Fragments: Loss of the ethoxy group (-OC ₂ H ₅) leading to a fragment at m/z 184/186. Loss of the entire ester group (-COOC ₂ H ₅) resulting in a fragment at m/z 156/158.
Infrared (IR) Spectroscopy	* C=O Stretch (Ester): Strong absorption around 1720-1730 cm ⁻¹ . * C-O Stretch (Ester): Strong absorption in the 1250-1300 cm ⁻¹ region. * C-Br Stretch: Absorption in the 600-700 cm ⁻¹ range. * Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm ⁻¹ region.

Synthesis and Experimental Protocols

The most common laboratory synthesis of **Ethyl 3-bromoisonicotinate** is the Fischer esterification of 3-bromoisonicotinic acid. This method involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.



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Fischer Esterification Synthesis Workflow

Experimental Protocol: Synthesis of Ethyl 3-bromoisonicotinate

Materials:

- 3-Bromoisonicotinic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Ethyl acetate
- Hexanes

Procedure:

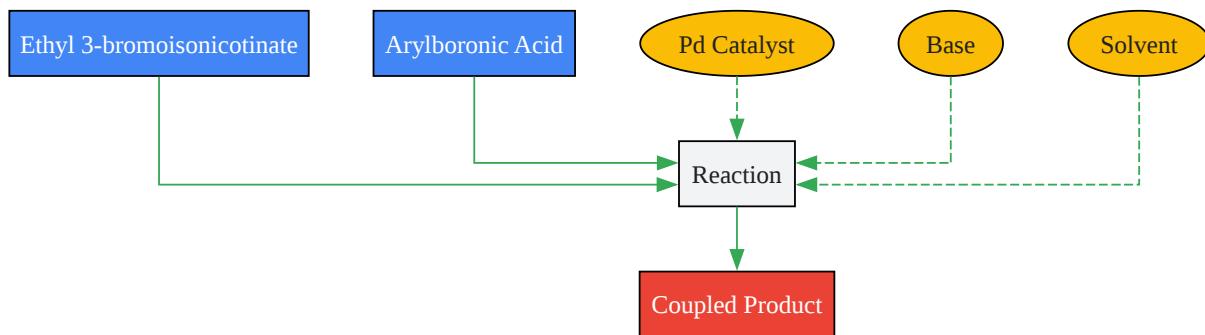
- To a round-bottom flask equipped with a reflux condenser, add 3-bromoisonicotinic acid (1.0 eq).
- Add an excess of absolute ethanol (e.g., 10-20 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).
- After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure **Ethyl 3-bromoisonicotinate**.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 3-position of the pyridine ring makes **Ethyl 3-bromoisonicotinate** an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. **Ethyl 3-bromoisonicotinate** can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate substituted isonicotinates.



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Generalized Suzuki-Miyaura Coupling

Materials:

- **Ethyl 3-bromoisonicotinate**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)

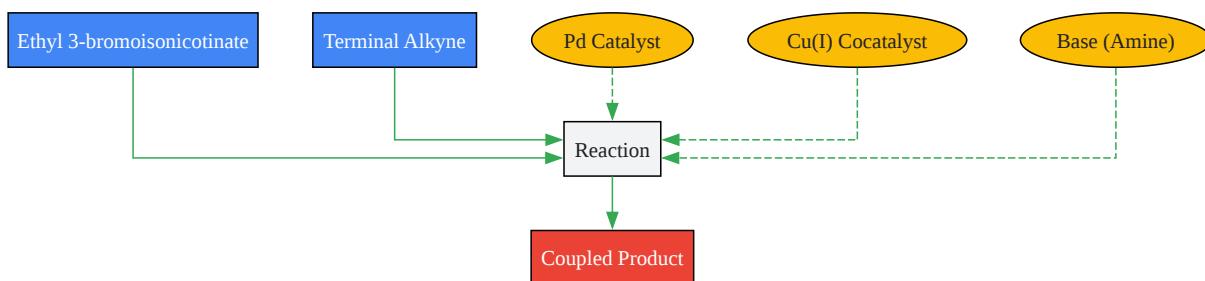
Procedure:

- To a reaction vessel, add **Ethyl 3-bromoisonicotinate** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

- Add the solvent system to the vessel.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring of **Ethyl 3-bromoisonicotinate**.



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Generalized Sonogashira Coupling

Materials:

- **Ethyl 3-bromoisonicotinate**
- Terminal alkyne (e.g., trimethylsilylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) cocatalyst (e.g., CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., THF or DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst and the copper(I) cocatalyst.
- Add the solvent, followed by **Ethyl 3-bromoisonicotinate** (1.0 eq), the terminal alkyne (1.2-2.0 eq), and the amine base.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
- Filter the reaction mixture to remove any solids and concentrate the filtrate.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Potential Biological Activity of Derivatives

While specific biological activity data for direct derivatives of **Ethyl 3-bromoisonicotinate** are scarce in publicly available literature, the broader class of substituted pyridine and isoquinoline compounds are known to exhibit a range of biological activities. For instance, various 3-bromo isoquinoline derivatives synthesized via Suzuki coupling have been investigated as potential analgesic and anti-inflammatory agents.^[2] Additionally, other heterocyclic compounds

containing the bromo-pyridine motif have been explored for their antibacterial and anticancer properties. The versatile reactivity of **Ethyl 3-bromoisonicotinate** makes it a valuable starting material for the synthesis of libraries of novel compounds for biological screening in these therapeutic areas.

Safety and Handling

Ethyl 3-bromoisonicotinate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Table 3: Hazard and Precautionary Information

Hazard	Precautionary Statement
Skin Irritation	Wash skin thoroughly after handling. Wear protective gloves.
Eye Irritation	Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Inhalation	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Storage	Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Conclusion

Ethyl 3-bromoisonicotinate is a valuable and reactive building block for organic synthesis. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecules for drug discovery and materials science. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis and derivatization of this versatile

chemical intermediate. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

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References

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